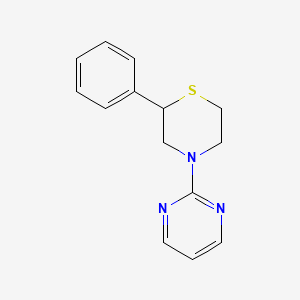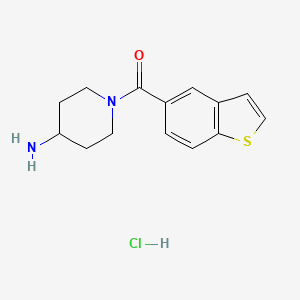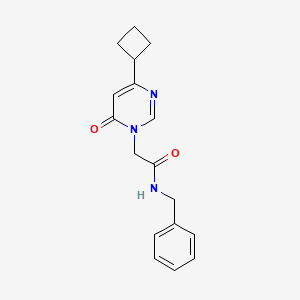
2-Phenyl-4-pyrimidin-2-ylthiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-pyrimidin-2-ylthiomorpholine, also known as PPTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPTM is a heterocyclic compound that contains a pyrimidine ring and a morpholine ring, which are connected by a thioether linkage.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4-pyrimidin-2-ylthiomorpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell proliferation, viral replication, and bacterial growth. 2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been shown to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle progression. It has also been found to inhibit the activity of viral RNA polymerases, which are essential for viral replication. 2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial growth and replication.
Biochemical and Physiological Effects:
2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. It has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. 2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been shown to inhibit viral replication and reduce viral load in infected cells. It has also been found to exhibit potent antibacterial activity against several clinically relevant bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenyl-4-pyrimidin-2-ylthiomorpholine has several advantages for lab experiments, including its high potency and selectivity against cancer cells, viruses, and bacteria. It is also relatively easy to synthesize and can be obtained in high purity. However, 2-Phenyl-4-pyrimidin-2-ylthiomorpholine has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be taken into account when designing experiments involving 2-Phenyl-4-pyrimidin-2-ylthiomorpholine.
Direcciones Futuras
There are several future directions for research involving 2-Phenyl-4-pyrimidin-2-ylthiomorpholine. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the investigation of the mechanism of action of 2-Phenyl-4-pyrimidin-2-ylthiomorpholine, which could lead to the identification of new targets for drug development. Further studies are also needed to evaluate the efficacy and safety of 2-Phenyl-4-pyrimidin-2-ylthiomorpholine in animal models and clinical trials. Additionally, the potential applications of 2-Phenyl-4-pyrimidin-2-ylthiomorpholine in other fields, such as agriculture and environmental science, should be explored.
Métodos De Síntesis
The synthesis of 2-Phenyl-4-pyrimidin-2-ylthiomorpholine involves the reaction of 2-aminopyrimidine with phenacyl bromide in the presence of potassium carbonate and DMF (N,N-Dimethylformamide). The resulting intermediate is then reacted with thiomorpholine in the presence of potassium carbonate and DMF to yield 2-Phenyl-4-pyrimidin-2-ylthiomorpholine. The synthesis of 2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer, antiviral, and antimicrobial activities. 2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the replication of several viruses, including hepatitis C virus, dengue virus, and Zika virus. 2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been shown to possess potent antibacterial activity against several Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
2-phenyl-4-pyrimidin-2-ylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-2-5-12(6-3-1)13-11-17(9-10-18-13)14-15-7-4-8-16-14/h1-8,13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCSPONQHJRKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CN1C2=NC=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-pyrimidin-2-ylthiomorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7630709.png)
![5-[3-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl-N,N,2-trimethylaniline](/img/structure/B7630714.png)
![4-[(7-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630717.png)
![N-[1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-yl]piperidine-3-carboxamide;hydrochloride](/img/structure/B7630718.png)
![1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7630722.png)
![4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630730.png)
![N-[cyclopropyl-(2,5-difluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7630731.png)
![[3-Methyl-1-[(5-methyl-1,3-oxazol-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B7630738.png)

![[4-(Cyclopropylmethylamino)piperidin-1-yl]-(2-methylphenyl)methanone;hydrochloride](/img/structure/B7630762.png)
![1-[1-(1,2,3,4-Tetrahydroisoquinoline-3-carbonyl)piperidin-4-yl]pyrrolidin-2-one;hydrochloride](/img/structure/B7630767.png)
![6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7630775.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7630780.png)
